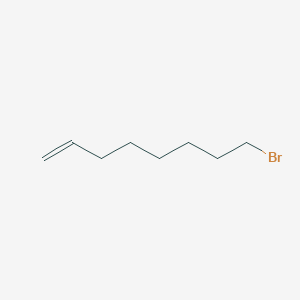
8-Bromo-1-octene
Übersicht
Beschreibung
Synthesis Analysis
Grignard reagents derived from 8-Bromo-1-octene have been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol . It has also been used as a building block in natural product synthesis .Molecular Structure Analysis
The molecular structure of 8-Bromo-1-octene can be represented as Br(CH2)6CH=CH2 . The molecular weight is 191.11 . More detailed structural information can be obtained from 2D or 3D molecular models .Physical And Chemical Properties Analysis
8-Bromo-1-octene has a density of 1.1±0.1 g/cm3, a boiling point of 198.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.7±3.0 kJ/mol, and it has a flash point of 78.3±0.0 °C . The index of refraction is 1.464 .Wissenschaftliche Forschungsanwendungen
Synthesis of Quantum Dot-Labeled Polymer Beads
8-Bromo-1-octene: is utilized in the preparation of polymerizable ligands. These ligands are crucial for synthesizing quantum dot-labeled polymer beads . These beads have significant applications in bioimaging and diagnostics, providing a versatile platform for attaching various biomolecules for targeted imaging.
Grignard Reagent Formation
The compound serves as a precursor for the formation of Grignard reagents . Grignard reagents derived from 8-Bromo-1-octene are employed in the synthesis of complex organic molecules, such as (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol, which have potential applications in pharmaceuticals and agrochemicals.
Building Block in Natural Product Synthesis
8-Bromo-1-octene: acts as a building block in the synthesis of natural products . Its ability to undergo various organic reactions makes it a valuable starting material for constructing complex molecular architectures found in natural substances.
Pharmaceutical Compound Synthesis
This chemical is used for synthesizing more complex pharmaceutical compounds . For instance, it is involved in the creation of Dithienogermole (DTG) derivatives, which are important for developing organic semiconductors and other electronic materials.
Ligand Synthesis for Catalysis
8-Bromo-1-octene: can be transformed into ligands for transition metal catalysis . These ligands can modulate the reactivity and selectivity of metal catalysts, which are essential for various chemical transformations in industrial processes.
Material Science Applications
The brominated alkene is instrumental in material science for modifying surfaces and creating functional materials . It can be grafted onto surfaces to alter their properties, such as hydrophobicity, or to introduce specific functional groups for further chemical modifications.
Organic Synthesis Methodology
Researchers use 8-Bromo-1-octene to develop new organic synthesis methodologies . It is often involved in testing new synthetic routes or optimizing existing ones, contributing to the advancement of synthetic organic chemistry.
Polymer Chemistry
In polymer chemistry, 8-Bromo-1-octene is used to introduce bromine functionalities into polymers . This modification can lead to the development of new polymer structures with unique properties, expanding the range of applications for polymeric materials.
Safety and Hazards
8-Bromo-1-octene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .
Wirkmechanismus
Target of Action
8-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br
Mode of Action
It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labeled polymer beads . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the structure and function of the targets.
Biochemical Pathways
Given its use in the synthesis of quantum dot-labeled polymer beads , it may be involved in pathways related to polymer synthesis and modification.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted
Result of Action
Its use in the synthesis of quantum dot-labeled polymer beads suggests that it may have effects on the structure and function of polymers .
Eigenschaften
IUPAC Name |
8-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOMUYLFLGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181437 | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1-octene | |
CAS RN |
2695-48-9 | |
| Record name | 8-Bromo-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Bromo-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-bromo-1-octene used in the synthesis of copolymers, and what specific properties does it contribute to the final material?
A1: In the research paper [], 8-bromo-1-octene serves as a precursor to the comonomer, N-acetyl-O-(oct-7-enyl)-L-tyrosine ethyl ester. This comonomer is then copolymerized with ethylene using a titanium-based catalyst.
Q2: Are there any characterization techniques mentioned in the paper that confirm the successful incorporation of the 8-bromo-1-octene derivative into the copolymer?
A2: Yes, the research paper [] utilizes several characterization techniques to confirm the successful incorporation of the 8-bromo-1-octene derivative. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



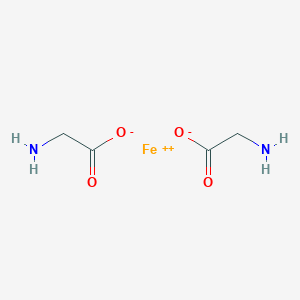

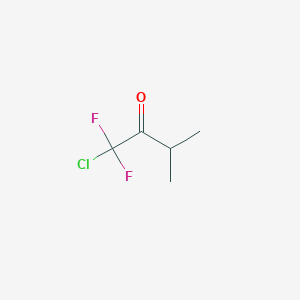
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
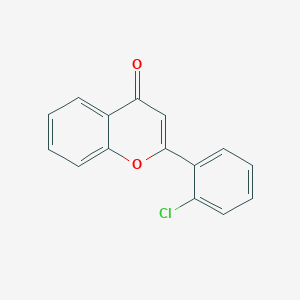
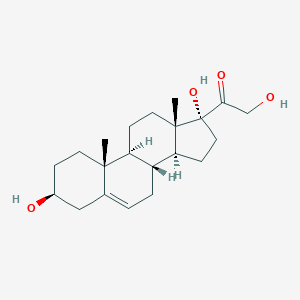
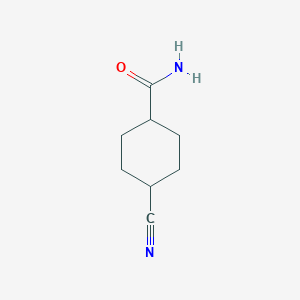
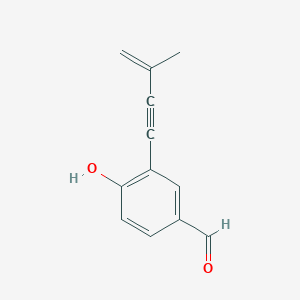

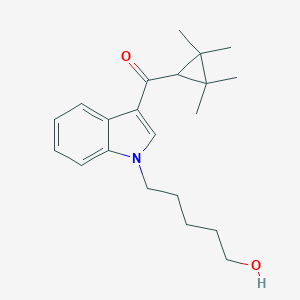


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
